molecular formula C8H14OS B051742 1-Acetyl-1-propylmercapto-cyclopropane CAS No. 120778-94-1

1-Acetyl-1-propylmercapto-cyclopropane

Cat. No.: B051742
CAS No.: 120778-94-1
M. Wt: 158.26 g/mol
InChI Key: BNEKTRQDOYBDSR-UHFFFAOYSA-N
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Description

1-Acetyl-1-propylmercapto-cyclopropane is a cyclopropane derivative featuring an acetyl group (COCH₃) and a propylmercapto group (S-CH₂CH₂CH₃) attached to the strained cyclopropane ring. This compound combines the unique reactivity of the cyclopropane ring with functional groups that influence its physicochemical and biological properties.

Properties

CAS No.

120778-94-1

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-(1-propylsulfanylcyclopropyl)ethanone

InChI

InChI=1S/C8H14OS/c1-3-6-10-8(4-5-8)7(2)9/h3-6H2,1-2H3

InChI Key

BNEKTRQDOYBDSR-UHFFFAOYSA-N

SMILES

CCCSC1(CC1)C(=O)C

Canonical SMILES

CCCSC1(CC1)C(=O)C

Synonyms

Ethanone, 1-[1-(propylthio)cyclopropyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

a. 1-Mercaptomethyl-Cyclopropyl-Acetic Acid ()

  • Structure : Contains a mercaptomethyl group (SH-CH₂) and acetic acid (CH₂COOH) on the cyclopropane.
  • Key Difference: The target compound replaces the acetic acid with an acetyl group and substitutes the shorter mercaptomethyl with a propylmercapto chain.

b. 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide ()

  • Structure: Features a carboxamide and hydroxyiminoethyl group.
  • Key Difference : The carboxamide group introduces hydrogen-bonding capacity, increasing water solubility relative to the acetyl group in the target compound. The methoxyphenyl substituent adds aromaticity, which is absent in the target compound .

c. 1-Methylcyclopropanamine Hydrochloride ()

  • Structure : A primary amine (NH₂) attached to a methyl-substituted cyclopropane.
  • Key Difference : The amine group is basic and forms salts (e.g., hydrochloride), whereas the thioether (propylmercapto) in the target compound is neutral and less reactive toward acids. This difference impacts solubility and bioavailability .

d. 1-(Methylamino)cyclopropane-1-carbonitrile ()

  • Structure: Includes a methylamino group (NHCH₃) and a nitrile (CN).
  • Key Difference: The nitrile group is strongly electron-withdrawing, increasing ring strain and reactivity compared to the acetyl group in the target compound. The methylamino group introduces basicity, contrasting with the thioether’s non-basic nature .

Physicochemical Properties

Property 1-Acetyl-1-propylmercapto-cyclopropane (Inferred) 1-Mercaptomethyl-Cyclopropyl-Acetic Acid 1-Methylcyclopropanamine HCl
Molecular Weight ~160–180 g/mol (estimated) 158.22 g/mol 115.18 g/mol
Polarity Moderate (acetyl + thioether) High (carboxylic acid) High (amine hydrochloride)
Solubility Likely soluble in organic solvents Water-soluble (due to –COOH) Water-soluble (ionic form)
Stability Oxidizes to sulfoxides Stable under acidic conditions Hygroscopic; stable as salt

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